Cas no 1518092-44-8 (4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde)

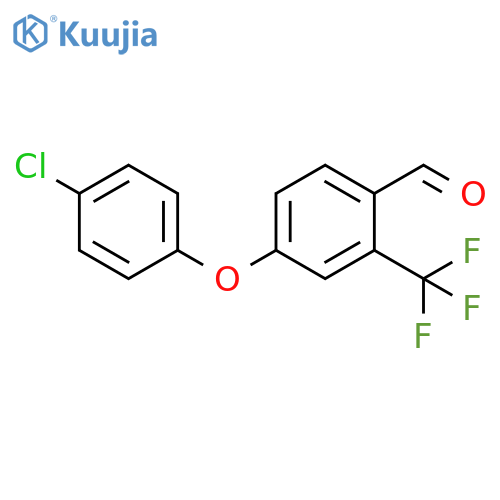

1518092-44-8 structure

商品名:4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde

CAS番号:1518092-44-8

MF:C14H8ClF3O2

メガワット:300.660333633423

CID:5180699

4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde 化学的及び物理的性質

名前と識別子

-

- 4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde

-

- インチ: 1S/C14H8ClF3O2/c15-10-2-5-11(6-3-10)20-12-4-1-9(8-19)13(7-12)14(16,17)18/h1-8H

- InChIKey: ISRUFDYXXSHRRO-UHFFFAOYSA-N

- ほほえんだ: C(=O)C1=CC=C(OC2=CC=C(Cl)C=C2)C=C1C(F)(F)F

4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | PC28291-1g |

4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde |

1518092-44-8 | 1g |

£28.00 | 2025-02-21 | ||

| 1PlusChem | 1P01JL7M-250mg |

4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde |

1518092-44-8 | 250mg |

$50.00 | 2024-06-20 | ||

| 1PlusChem | 1P01JL7M-1g |

4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde |

1518092-44-8 | 1g |

$75.00 | 2024-06-20 | ||

| A2B Chem LLC | AZ92770-250mg |

4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde |

1518092-44-8 | 250mg |

$55.00 | 2024-01-03 | ||

| Apollo Scientific | PC28291-5g |

4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde |

1518092-44-8 | 5g |

£128.00 | 2025-02-21 | ||

| Apollo Scientific | PC28291-250mg |

4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde |

1518092-44-8 | 250mg |

£15.00 | 2025-02-21 | ||

| 1PlusChem | 1P01JL7M-5g |

4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde |

1518092-44-8 | 5g |

$218.00 | 2024-06-20 | ||

| A2B Chem LLC | AZ92770-1g |

4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde |

1518092-44-8 | 1g |

$80.00 | 2024-01-03 | ||

| A2B Chem LLC | AZ92770-5g |

4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde |

1518092-44-8 | 5g |

$223.00 | 2024-01-03 |

4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde 関連文献

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

1518092-44-8 (4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde) 関連製品

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量